molecular formula C3Cl2F6 B158464 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane CAS No. 1652-80-8

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane

Cat. No. B158464
CAS RN: 1652-80-8
M. Wt: 220.93 g/mol
InChI Key: YVOASHYXFVSAQN-UHFFFAOYSA-N
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Description

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane is a compound with the molecular formula C3Cl2F6 . It is used as a refrigerant .


Synthesis Analysis

The synthesis of 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane involves the use of HCFC-225 as the starting material. This reaction contains, in addition to HCFC-225ca, HCFC-225cb, HCFC-225aa, etc., and such HCFC-225cb, HCFC-225aa, etc. will remain as they are without being reacted (dehydrofluorinated) .


Molecular Structure Analysis

The molecular structure of 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane consists of 3 carbon atoms, 2 chlorine atoms, and 6 fluorine atoms . The InChI representation of the molecule is InChI=1S/C3Cl2F6/c4-1(5,2(6,7)8)3(9,10)11 .


Chemical Reactions Analysis

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals .


Physical And Chemical Properties Analysis

The molecular weight of 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane is 220.93 g/mol . It has a complexity of 127 and does not have any hydrogen bond donor count . The exact mass and monoisotopic mass of the molecule is 219.9281244 g/mol .

Scientific Research Applications

1. Molecular Structures and Conformational Studies

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane (CFP) has been studied for its molecular structures and conformational compositions. Using gas-phase electron diffraction, it was found to form a mixture of two conformers, with the anti form being more stable. This research contributes to understanding the molecular geometry and stability of CFP and related compounds (Postmyr, 1994).

2. Fluorine-containing Elastomer Curing Agent

CFP derivatives have been utilized in the synthesis of novel compounds, such as 2,2-bis(4-amino-3-mercaptophenyl)hexafluoropropane. This compound has applications as a curing agent for fluorine-containing elastomers, highlighting its potential in materials science and polymer chemistry (Sonoi et al., 1998).

3. Hydrogen-Bonding Interactions Study

CFP and its derivatives have been used to study hydrogen-bonding interactions in the gas phase. Fourier transform ion cyclotron resonance spectrometry was used to experimentally and computationally analyze these interactions, providing insights into the molecular behavior of fluorinated compounds (Guerrero et al., 2009).

4. Synthesis and Characterization of Fluorine-Containing Monomers

The compound has been used in synthesizing fluorine-containing polybenzoxazole monomers, which are significant in developing high-performance polymers. These monomers have been characterized using various analytical techniques, contributing to the field of polymer chemistry (Ju-sun, 2007).

5. Solvent Applications in Radical Cation Studies

CFP and related compounds like hexafluoropropan-2-ol have been identified as ideal solvents for studying radical cations due to their unique properties. They are used in electron paramagnetic resonance (EPR) spectroscopy and mechanistic studies, highlighting their role in advanced chemical analysis (Eberson et al., 1997).

properties

IUPAC Name

2,2-dichloro-1,1,1,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2F6/c4-1(5,2(6,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOASHYXFVSAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167861
Record name 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane
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Molecular Weight

220.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane

CAS RN

1652-80-8
Record name 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane
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Record name 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane
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Record name 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane
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Record name 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RK Belter - Journal of fluorine chemistry, 2007 - Elsevier
Propyne and propadiene have been previously reported to readily undergo vapor phase catalyzed chlorofluorination at temperatures to 285C to form C 3 F 4 Cl 4 mixtures that are …
Number of citations: 3 www.sciencedirect.com
JG Drobny, S Ebnesajjad - 2023 - books.google.com
This third edition has been updated and expanded, providing industrial chemists, technologists, environmental scientists, and engineers with an accurate, compact, and practical source …
Number of citations: 1 books.google.com
RK Belter - Journal of fluorine chemistry, 2006 - Elsevier
Propyne and propadiene have been found to readily undergo vapor phase catalyzed chlorofluorination. At temperatures to 285C, the reaction forms mixtures of C 3 F 4 Cl 4 isomers that …
Number of citations: 3 www.sciencedirect.com

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